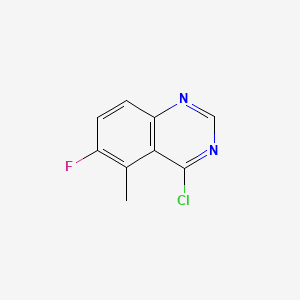
4-Chloro-6-fluoro-5-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-5-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine, fluorine, and methyl groups in the quinazoline ring enhances its chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-5-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-fluoroaniline with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-fluoro-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinazolines
- Quinazoline N-oxides
- Dihydroquinazolines
- Biaryl derivatives
Applications De Recherche Scientifique
4-Chloro-6-fluoro-5-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-chloro-6-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target enzymes.
Comparaison Avec Des Composés Similaires
4-Chloro-6-fluoro-5-methylquinazoline can be compared with other quinazoline derivatives such as:
- 4-Chloroquinazoline
- 6-Fluoroquinazoline
- 5-Methylquinazoline
Uniqueness: The combination of chlorine, fluorine, and methyl groups in this compound provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C9H6ClFN2 |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
4-chloro-6-fluoro-5-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-6(11)2-3-7-8(5)9(10)13-4-12-7/h2-4H,1H3 |
Clé InChI |
BFXXRFICSKNRHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















